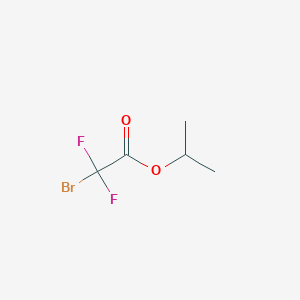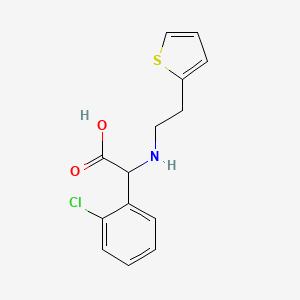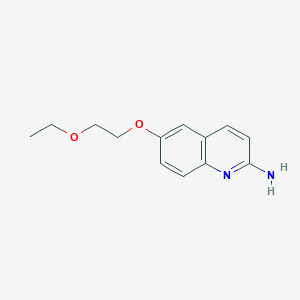
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of two 9,10-diphenylanthracene groups attached to a central benzene ring at the 1 and 4 positions. Its molecular formula is C58H38, and it has a molecular weight of 734.92 g/mol .
Métodos De Preparación
The synthesis of 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene typically involves multi-step organic reactions. One common synthetic route includes the Suzuki-Miyaura cross-coupling reaction, where 9,10-diphenylanthracene-2-boronic acid is coupled with 1,4-dibromobenzene in the presence of a palladium catalyst and a base . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and elevated temperatures to facilitate the coupling process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, often using reagents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mecanismo De Acción
The mechanism by which 1,4-Bis(9,10-diphenylanthracen-2-yl)benzene exerts its effects is primarily related to its ability to participate in photophysical processes. The compound can absorb light and undergo electronic transitions, leading to fluorescence. This property is exploited in various applications, such as in OLEDs and biological imaging. The molecular targets and pathways involved include interactions with light and other molecules that can quench or enhance its fluorescence .
Comparación Con Compuestos Similares
1,4-Bis(9,10-diphenylanthracen-2-yl)benzene can be compared with other similar compounds, such as:
1,3-Bis(9,10-diphenylanthracen-2-yl)benzene: This compound has a similar structure but with the anthracene groups attached at the 1 and 3 positions of the benzene ring.
9,10-Bis(phenylethynyl)anthracene: This compound has ethynyl groups instead of phenyl groups, leading to different electronic and photophysical properties.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and photophysical behavior.
Propiedades
Fórmula molecular |
C58H38 |
|---|---|
Peso molecular |
734.9 g/mol |
Nombre IUPAC |
2-[4-(9,10-diphenylanthracen-2-yl)phenyl]-9,10-diphenylanthracene |
InChI |
InChI=1S/C58H38/c1-5-17-41(18-6-1)55-47-25-13-15-27-49(47)57(43-21-9-3-10-22-43)53-37-45(33-35-51(53)55)39-29-31-40(32-30-39)46-34-36-52-54(38-46)58(44-23-11-4-12-24-44)50-28-16-14-26-48(50)56(52)42-19-7-2-8-20-42/h1-38H |
Clave InChI |
RLJLSISFHCWHKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC(=CC3=C(C4=CC=CC=C42)C5=CC=CC=C5)C6=CC=C(C=C6)C7=CC8=C(C9=CC=CC=C9C(=C8C=C7)C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-ylmethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14122713.png)
![1-[(4-Chlorophenyl)sulfanyl]naphthalene](/img/structure/B14122717.png)
![(2S)-2-[(2,6-difluorophenyl)sulfonylamino]propanoic acid](/img/structure/B14122721.png)




![cis-2-[2-Oxo-2-(4-trifluoromethylphenyl)-ethyl]cyclohexane-1-carboxylic acid](/img/structure/B14122748.png)


![3-[1-Benzyl-3-(2-methoxyphenyl)pyrazol-4-yl]prop-2-enoic acid](/img/structure/B14122772.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(4-methoxy-3-propylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B14122774.png)

